molecular formula C21H17N3O2S B2412830 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea CAS No. 313395-47-0

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea

Cat. No.: B2412830
CAS No.: 313395-47-0
M. Wt: 375.45
InChI Key: JEVYLZJDUZJVRY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and a thiazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromo-1-(naphthalen-1-yl)ethanone with thiourea under basic conditions.

    Coupling Reaction: The resulting thiazole derivative is then coupled with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(4-phenylthiazol-2-yl)urea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(3-Methoxyphenyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea: Contains a pyridinyl group instead of a naphthyl group.

Uniqueness

1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea is unique due to the presence of the naphthyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-16-9-5-8-15(12-16)22-20(25)24-21-23-19(13-27-21)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYLZJDUZJVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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